molecular formula C25H29N3O5S B11166452 [4-(3-Methoxyphenyl)piperazin-1-yl][5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]methanone

[4-(3-Methoxyphenyl)piperazin-1-yl][5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]methanone

Cat. No.: B11166452
M. Wt: 483.6 g/mol
InChI Key: VOFHAHKEAFETGO-UHFFFAOYSA-N
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Description

1-(3-METHOXYPHENYL)-4-[5-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE is a complex organic compound that features a piperazine ring, a thiazole ring, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-METHOXYPHENYL)-4-[5-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE typically involves multi-step organic synthesis. The process may start with the preparation of the thiazole ring, followed by the introduction of the piperazine moiety and the methoxyphenyl groups. Common reagents used in these reactions include thionyl chloride, methanol, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-METHOXYPHENYL)-4-[5-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nitrating agents like nitric acid or halogenating agents like bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield aldehydes or acids, while substitution reactions would introduce new functional groups onto the aromatic rings.

Scientific Research Applications

1-(3-METHOXYPHENYL)-4-[5-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(3-METHOXYPHENYL)-4-[5-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-METHOXY-5-METHYLPHENYL)-3-PROPYLUREA: Another compound with methoxy and methyl groups, but with a different core structure.

    1-(3,4,5-TRIMETHOXYPHENYL)-2-(5-METHYLTHIAZOLE-4-CARBONYL)PIPERAZINE: Similar in structure but with variations in the positioning of the methoxy groups and the thiazole ring.

Uniqueness

1-(3-METHOXYPHENYL)-4-[5-METHYL-2-(3,4,5-TRIMETHOXYPHENYL)-1,3-THIAZOLE-4-CARBONYL]PIPERAZINE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H29N3O5S

Molecular Weight

483.6 g/mol

IUPAC Name

[4-(3-methoxyphenyl)piperazin-1-yl]-[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-thiazol-4-yl]methanone

InChI

InChI=1S/C25H29N3O5S/c1-16-22(26-24(34-16)17-13-20(31-3)23(33-5)21(14-17)32-4)25(29)28-11-9-27(10-12-28)18-7-6-8-19(15-18)30-2/h6-8,13-15H,9-12H2,1-5H3

InChI Key

VOFHAHKEAFETGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC

Origin of Product

United States

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